3-Deoxyglucosone-13C6

Catalog No.
S14396536
CAS No.
M.F
C6H10O5
M. Wt
168.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Deoxyglucosone-13C6

Product Name

3-Deoxyglucosone-13C6

IUPAC Name

(5S,6R)-2,5-dihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-one

Molecular Formula

C6H10O5

Molecular Weight

168.10 g/mol

InChI

InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5+,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

UHPMJDGOAZMIID-ICHFKKNJSA-N

Canonical SMILES

C1C(C(OC(C1=O)O)CO)O

Isomeric SMILES

[13CH2]1[13C@@H]([13C@H](O[13CH]([13C]1=O)O)[13CH2]O)O

  • Oxidation: It can be oxidized to form various carbonyl compounds, typically using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: This compound can be reduced to yield alcohol derivatives, commonly utilizing sodium borohydride as a reducing agent.
  • Substitution: It reacts with nucleophiles such as amines and thiols to form substituted products under mild conditions .

These reactions are essential for understanding its behavior in biological systems and its role in food chemistry.

3-Deoxyglucosone-13C is recognized for its biological activity, particularly in the formation of AGEs. It reacts with amino groups in proteins, lipids, and nucleic acids to create stable adducts that can disrupt normal cellular functions. This glycation process has been linked to oxidative stress and inflammation, contributing to complications associated with diabetes and other metabolic disorders. Research indicates that 3-deoxyglucosone can accelerate vascular damage by promoting the formation of AGEs, which may lead to structural changes in proteins like histones that affect gene expression and chromatin stability .

3-Deoxyglucosone-13C can be synthesized through various methods:

  • Maillard Reaction: The primary synthesis route involves the reaction between glucose-13C and amino acids (e.g., lysine or arginine) under specific conditions. This method mimics natural processes occurring during food cooking.
  • Industrial Production: In industrial settings, labeled glucose serves as a starting material for producing 3-deoxyglucosone-13C through controlled Maillard reactions .

The synthesis methods are crucial for producing this compound for research purposes.

The applications of 3-deoxyglucosone-13C span across multiple fields:

  • Food Chemistry: It is used to study the Maillard reaction and the formation of flavor compounds during cooking.
  • Biological Research: The compound aids in investigating the role of AGEs in cellular dysfunctions related to diabetes and other diseases.
  • Medical Research: It serves as a model compound for exploring the implications of glycation in disease progression and potential therapeutic interventions .

Studies involving 3-deoxyglucosone-13C focus on its interactions with biomolecules. For instance, it has been shown to modify histones through glycation, leading to changes in protein structure and function. This modification can significantly impact gene expression and chromatin dynamics, highlighting its importance in understanding epigenetic regulation under pathological conditions . The compound's ability to form AGEs also makes it a target for research into therapeutic strategies aimed at mitigating oxidative stress-related diseases.

Several compounds share structural similarities with 3-deoxyglucosone-13C. Here are some notable examples:

Compound NameDescriptionUnique Aspects
MethylglyoxalA reactive dicarbonyl compound involved in AGE formation.More potent than 3-deoxyglucosone in inducing glycation effects.
GlyoxalA simpler dicarbonyl compound that participates in glycation reactions.Less complex structure; primarily involved in lower-order glycation.
1-DeoxyglucosoneAn intermediate similar to 3-deoxyglucosone but differs in carbonyl position.Less reactive than 3-deoxyglucosone; used mainly as a reference compound.

Uniqueness of 3-Deoxyglucosone-13C: Its specific labeling allows researchers to trace its metabolic pathways accurately, making it invaluable for studying AGEs' formation and their biological implications . Unlike its analogs, it provides insights into complex biochemical processes through stable isotope labeling techniques.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

168.07295243 g/mol

Monoisotopic Mass

168.07295243 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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